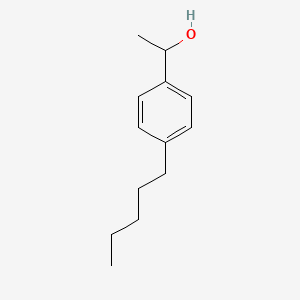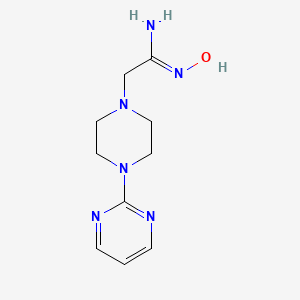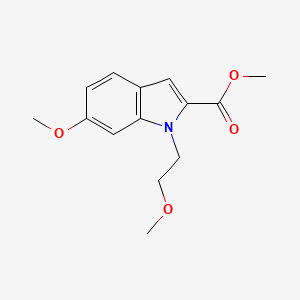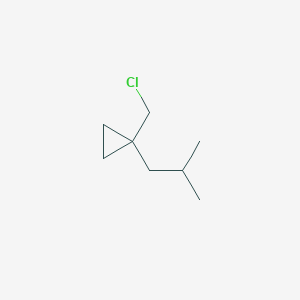![molecular formula C8H12N2O2S B15262202 [2-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B15262202.png)
[2-(Aminomethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S. It is known for its diverse applications in scientific research, particularly in medicinal chemistry, drug development, and bioassays due to its unique structural properties and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(aminomethyl)phenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(Aminomethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-(Aminomethyl)phenyl]methanesulfonamide hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
N-[2-(Aminomethyl)phenyl]methanesulfonamide: A closely related compound with slight variations in its chemical structure.
Uniqueness
This compound is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to participate in various chemical reactions and its broad range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
[2-(aminomethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
InChI Key |
XNTVKFUZEPLUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



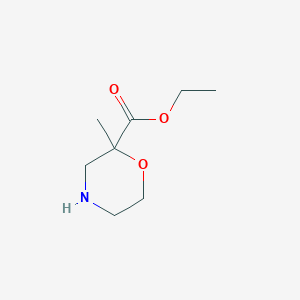
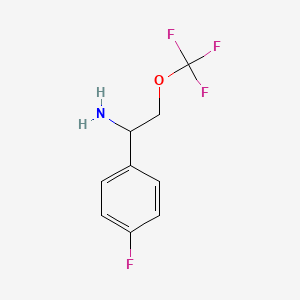
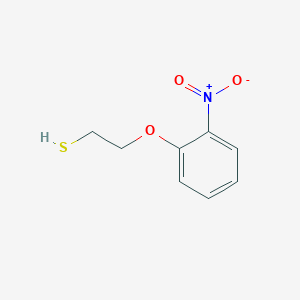

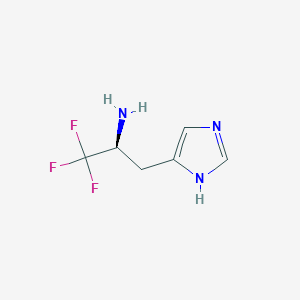
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine](/img/structure/B15262207.png)

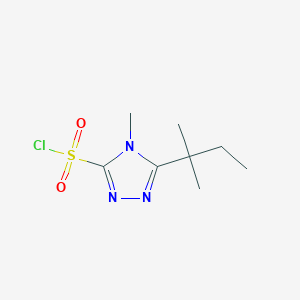
![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
